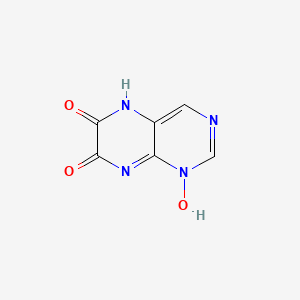
2-(4-Ethylphenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethylphenyl)-1H-imidazole, also known as 4-Ethyl-2-phenylimidazole, is a heterocyclic organic compound that belongs to the imidazole family. It has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
作用机制
The exact mechanism of action of 2-(4-Ethylphenyl)-1H-imidazole is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with cellular targets such as enzymes, receptors, and DNA. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
Studies have shown that 2-(4-Ethylphenyl)-1H-imidazole exhibits a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as tyrosinase, acetylcholinesterase, and xanthine oxidase. It has also been shown to modulate the activity of receptors such as the dopamine D2 receptor and the adenosine A2A receptor. In addition, it has been shown to induce changes in the expression of genes involved in cellular pathways such as apoptosis, angiogenesis, and inflammation.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-Ethylphenyl)-1H-imidazole in lab experiments is its versatility. It can be easily synthesized and modified to suit various applications. It also exhibits a range of biological activities, making it a useful tool for investigating cellular pathways and developing new drugs. However, one of the limitations of using 2-(4-Ethylphenyl)-1H-imidazole is its potential toxicity. It has been shown to exhibit cytotoxicity in certain cell lines, and further studies are needed to determine its safety and efficacy in vivo.
未来方向
There are several future directions for the study of 2-(4-Ethylphenyl)-1H-imidazole. One area of interest is the development of new drugs based on its structure and biological activities. It has been shown to exhibit promising anticancer and antimicrobial activities, and further studies are needed to optimize its pharmacological properties. Another area of interest is the development of new materials based on its structure. It has been shown to exhibit potential applications in optoelectronics and energy storage, and further studies are needed to explore its potential in these fields. Finally, further studies are needed to elucidate its mechanism of action and investigate its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, 2-(4-Ethylphenyl)-1H-imidazole is a versatile compound with potential applications in various fields, including medicinal chemistry, material science, and catalysis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and optimize its properties for various applications.
合成方法
There are several methods for synthesizing 2-(4-Ethylphenyl)-1H-imidazole, including the reaction of 4-ethylbenzaldehyde with imidazole in the presence of a base, the reaction of 4-ethylphenylhydrazine with glyoxal in the presence of a base, and the reaction of 4-ethylphenylhydrazine with a ketone in the presence of an acid.
科学研究应用
2-(4-Ethylphenyl)-1H-imidazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antifungal, antibacterial, and anticancer activities. It has also been used as a ligand in the design of metal complexes for catalytic and sensing applications. In addition, it has been investigated as a building block for the synthesis of novel materials with potential applications in optoelectronics and energy storage.
属性
IUPAC Name |
2-(4-ethylphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h3-8H,2H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYVERJDFPIURX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698257 |
Source


|
| Record name | 2-(4-Ethylphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-1H-imidazole | |
CAS RN |
164062-69-5 |
Source


|
| Record name | 2-(4-Ethylphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

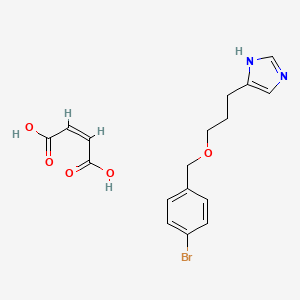
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine](/img/structure/B573187.png)

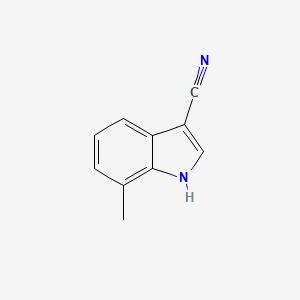
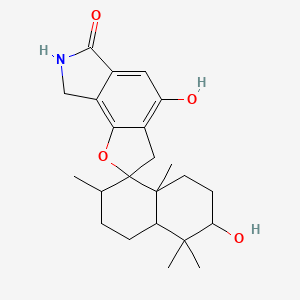
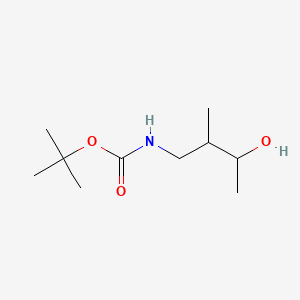

![(3AS,6aR)-2-ethylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B573201.png)

![4-Thia-6-azatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,5,7,9,11,13-heptaene](/img/structure/B573205.png)

